5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine
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Overview
Description
5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridine rings, with a methyl group at the 5th position and a pyridyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine can be achieved through various methods, including:
Cyclocondensation Reactions: This involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the condensation of 2-aminopyridine, aldehydes, and isocyanides.
Oxidative Cyclization: This method uses oxidizing agents to facilitate the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound typically involves scalable methods such as multicomponent reactions and oxidative cyclization due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine scaffold.
Substitution: Substitution reactions, particularly at the pyridyl and methyl positions, are common.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Produced via substitution reactions.
Scientific Research Applications
Chemistry: 5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is used as a building block in organic synthesis and as a ligand in coordination chemistry .
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine: It is used in the development of pharmaceuticals, particularly as a scaffold for drug design due to its ability to interact with biological targets .
Industry: The compound is used in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,5-a]pyridine: Another related compound with distinct structural features and applications.
Imidazo[4,5-b]pyridine: Known for its unique chemical properties and uses in medicinal chemistry.
Uniqueness: 5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Biological Activity
5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives, including this compound, are characterized by their unique nitrogen-containing heterocyclic structure. This scaffold has been linked to various biological activities such as:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiviral
- Antiparasitic
The compound's structure allows for interaction with multiple biological targets, making it a valuable candidate for drug development.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HePG2 | <10 |
This compound | MCF7 | <10 |
This compound | HCT116 | <10 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also demonstrated significant antimicrobial activity. A study evaluating a series of these compounds reported Minimum Inhibitory Concentration (MIC) values as low as 0.006 µM against Mycobacterium tuberculosis strains, indicating strong potential for treating resistant bacterial infections .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been validated in preclinical models. Compounds have shown the ability to reduce inflammatory markers and alleviate pain in animal models, suggesting their utility in treating chronic inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituents on the imidazole ring : Modifications at various positions on the ring can enhance binding affinity to biological targets.
- Pyridine moiety : The presence of the pyridine group contributes to the compound's lipophilicity and its ability to cross biological membranes.
Molecular docking studies have illustrated that these structural characteristics facilitate interactions with key enzymes and receptors involved in disease processes .
Case Studies
Several studies highlight the efficacy of imidazo[1,2-a]pyridine derivatives:
- Antitubercular Activity : A series of compounds were synthesized and tested against Mycobacterium tuberculosis, showing promising results with MIC values lower than those of existing treatments .
- Cancer Therapeutics : In vitro studies demonstrated that certain derivatives significantly inhibited cell proliferation in various cancer cell lines, suggesting their potential as novel anticancer agents .
- Inhibition of Viral Entry : Computational studies indicated that some derivatives could effectively inhibit the interaction between viral proteins and host cell receptors, highlighting their potential in antiviral therapy .
Properties
Molecular Formula |
C13H11N3 |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
5-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H11N3/c1-10-5-4-7-13-15-12(9-16(10)13)11-6-2-3-8-14-11/h2-9H,1H3 |
InChI Key |
OEWBDHYYGGNSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=CC=N3 |
Origin of Product |
United States |
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